Aniline-d5 in Research: An In-depth Technical Guide
Aniline-d5 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline-d5, the deuterated isotopologue of aniline (B41778), serves as a pivotal tool in modern scientific research, offering unique advantages in analytical chemistry, metabolic studies, and chemical synthesis. Its altered mass, while minimally impacting its chemical reactivity, provides a powerful label for tracing, quantification, and mechanistic elucidation. This guide delves into the core applications of Aniline-d5, providing detailed experimental protocols, quantitative data, and visual representations of its utility in a research context.
Core Applications of Aniline-d5
Aniline-d5's primary applications in research stem from the kinetic isotope effect and its utility as a stable isotope-labeled internal standard. The substitution of hydrogen with deuterium (B1214612) atoms leads to a stronger carbon-deuterium bond, which can influence reaction rates and metabolic pathways. Its increased mass allows for clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.
The main uses of Aniline-d5 include:
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Internal Standard for Quantitative Analysis: Aniline-d5 is widely employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of aniline and related primary aromatic amines in various matrices, including environmental, biological, and food samples.[1]
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Isotope Tracing in Metabolism and Environmental Studies: As a labeled compound, Aniline-d5 is invaluable for tracing the metabolic fate of aniline and aniline-containing compounds in biological systems.[2] It aids in the identification of metabolites and the elucidation of metabolic pathways.[1] Similarly, it is used to study the environmental degradation and transformation of aniline.[2]
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Metabolic Probe for Carcinogen Activation: Aniline-d5 is utilized as a metabolic probe to investigate the activation of carcinogens.[3]
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Building Block in Chemical Synthesis: It serves as a precursor in the synthesis of other deuterated compounds, particularly for creating labeled pharmaceutical ingredients and research chemicals.[1][2]
Data Presentation
Physicochemical Properties: Aniline vs. Aniline-d5
The physical properties of Aniline-d5 are very similar to those of unlabeled aniline, which is crucial for its use as an internal standard.[4]
| Property | Aniline | Aniline-d5 |
| Molecular Formula | C₆H₇N | C₆D₅NH₂ |
| Molecular Weight ( g/mol ) | 93.13 | 98.16 |
| Melting Point (°C) | -6.3 | -6 |
| Boiling Point (°C) | 184.13 | 184 |
| Density (g/mL at 25°C) | 1.0217 | 1.076 |
| Refractive Index (n20/D) | 1.5863 | 1.5836 |
| Solubility in water | Slightly soluble | No data, expected to be similar to aniline |
Isotopic Purity and Enrichment
| Parameter | Value |
| Isotopic Enrichment | ≥ 98 atom % D |
Sources:[1]
Application in Chemical Synthesis: Reaction Yields
Aniline-d5 can be used as a starting material for the synthesis of other deuterated compounds.
| Product | Starting Material | Reaction Type | Yield (%) |
| 2-quinoxalinecarboxylic acid-d₄ | Aniline-d5 | Condensation/Cyclization | Not explicitly stated, but high isotopic enrichment achieved |
| 3-methylquinoxaline-2-carboxylic acid-d₄ | Aniline-d5 | Condensation/Cyclization | Not explicitly stated, but high isotopic enrichment achieved |
Sources:[9]
Experimental Protocols
Quantification of Aniline in Water Samples using Aniline-d5 as an Internal Standard by LC-MS/MS
This protocol describes a method for the determination of aniline in environmental water samples.
a. Reagents and Materials:
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Aniline standard solution
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Aniline-d5 (internal standard) solution
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Syringe filters (0.22 µm)
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LC-MS/MS system
b. Sample Preparation:
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Collect water samples in clean glass bottles.
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To a 10 mL aliquot of the water sample, add a known amount of Aniline-d5 internal standard solution to achieve a final concentration of 1 µg/L.
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Vortex the sample for 30 seconds.
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Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
c. LC-MS/MS Conditions:
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LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in methanol
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Aniline: Precursor ion > Product ion (specific m/z values to be optimized)
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Aniline-d5: Precursor ion > Product ion (specific m/z values to be optimized)
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d. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of aniline to Aniline-d5 against the concentration of aniline standards.
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Quantify the concentration of aniline in the samples using the calibration curve.
In Vitro Metabolism of an Aniline-Containing Drug Candidate using Human Liver Microsomes
This protocol outlines a general procedure to study the metabolism of a drug candidate containing an aniline moiety, using Aniline-d5 as a tool for metabolite identification.
a. Reagents and Materials:
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Test compound (aniline-containing drug candidate)
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Aniline-d5 labeled version of the test compound
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Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (0.1 M, pH 7.4)
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Acetonitrile (B52724) (ACN)
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Formic acid
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LC-HRMS (High-Resolution Mass Spectrometry) system
b. Incubation Procedure:
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Prepare a stock solution of the test compound and the Aniline-d5 labeled test compound in a suitable solvent (e.g., DMSO).
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In a microcentrifuge tube, prepare the incubation mixture containing:
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Phosphate buffer (pH 7.4)
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Human Liver Microsomes (final concentration 0.5 mg/mL)
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Test compound or Aniline-d5 labeled test compound (final concentration 1 µM)
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-
Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate at 37°C for a specified time (e.g., 60 minutes).
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Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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Vortex and centrifuge to precipitate the proteins.
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Transfer the supernatant to a new tube for LC-HRMS analysis.
c. LC-HRMS Analysis:
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Use a C18 column and a suitable gradient of water and acetonitrile with 0.1% formic acid.
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Acquire data in full scan mode to detect all potential metabolites.
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Compare the chromatograms and mass spectra of the incubations with the unlabeled and Aniline-d5 labeled test compound.
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Metabolites of the deuterated compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained, facilitating their identification.
Signaling Pathways and Experimental Workflows
Aniline Metabolism Pathway
The metabolism of aniline primarily occurs in the liver and involves several enzymatic reactions, including oxidation and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation steps.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of aniline in a sample using Aniline-d5 as an internal standard.
Workflow for Metabolite Identification
This diagram shows the process of identifying metabolites of an aniline-containing compound using its deuterated analog.
References
- 1. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. ANILINE D5 | 4165-61-1 [chemicalbook.com]
- 8. ANILINE D5 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
